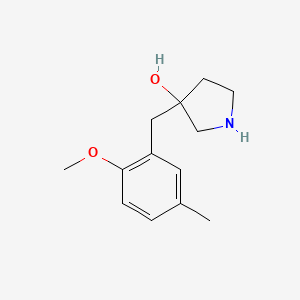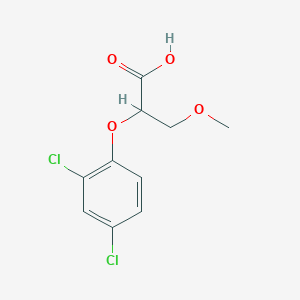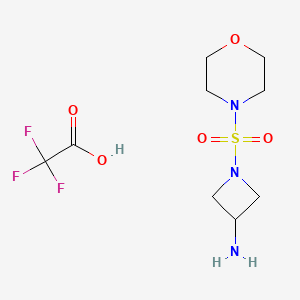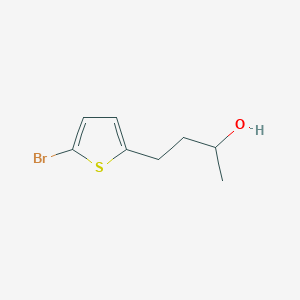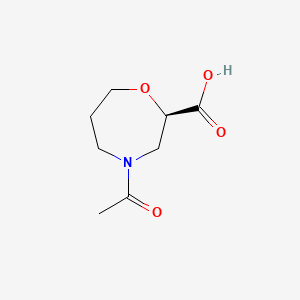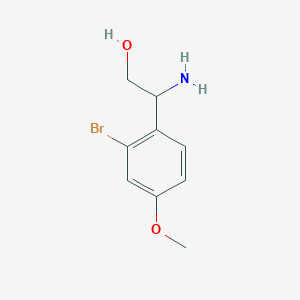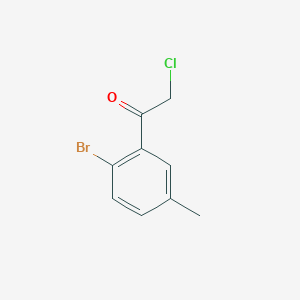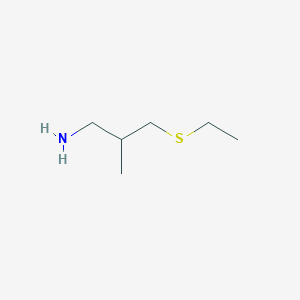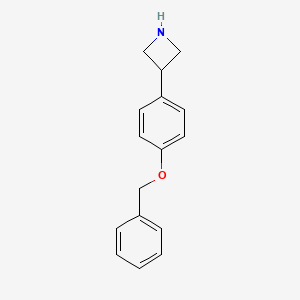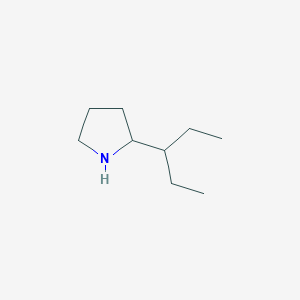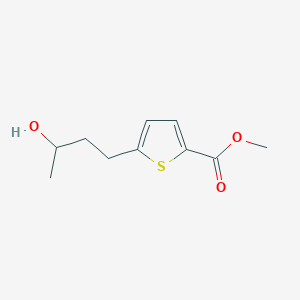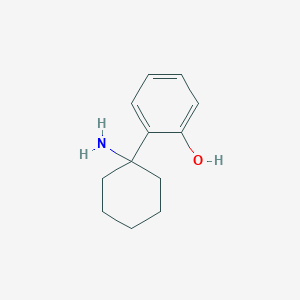
2-(1-Aminocyclohexyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Aminocyclohexyl)phenol is an organic compound characterized by a phenol group attached to a cyclohexyl ring, which is further substituted with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminocyclohexyl)phenol typically involves the nucleophilic aromatic substitution of a halogenated phenol with a cyclohexylamine derivative. One common method is the reaction of 2-chlorophenol with 1-aminocyclohexane under basic conditions, often using a strong base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(1-Aminocyclohexyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols, depending on the electrophile used.
Scientific Research Applications
2-(1-Aminocyclohexyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1-Aminocyclohexyl)phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
Cell Signaling: It can modulate cell signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Gene Expression: The compound may influence the expression of genes related to antioxidant defense and cellular stress responses.
Comparison with Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.
Cyclohexylamine: A related compound with an amino group attached to a cyclohexane ring.
Hydroquinone: A reduced form of quinone with two hydroxyl groups on a benzene ring.
Uniqueness: 2-(1-Aminocyclohexyl)phenol is unique due to the combination of a phenol group and a cyclohexylamine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in simpler phenolic or amine compounds .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-(1-aminocyclohexyl)phenol |
InChI |
InChI=1S/C12H17NO/c13-12(8-4-1-5-9-12)10-6-2-3-7-11(10)14/h2-3,6-7,14H,1,4-5,8-9,13H2 |
InChI Key |
FFGUEQMOGYAPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




